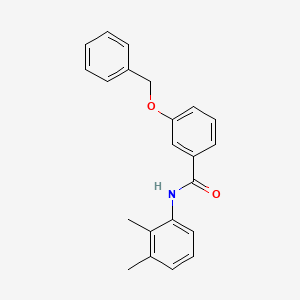![molecular formula C19H16F2O3 B5701544 5-[(2,4-difluorobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one](/img/structure/B5701544.png)
5-[(2,4-difluorobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2,4-difluorobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one, also known as DBCO, is a synthetic compound that belongs to the class of chromones. It has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-[(2,4-difluorobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one is not fully understood, but it is believed to act through various pathways, including inhibition of protein kinases and modulation of cellular signaling pathways. 5-[(2,4-difluorobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one has been shown to inhibit the activity of several protein kinases, including JAK2, FLT3, and Aurora B kinase. It has also been shown to modulate the activity of cellular signaling pathways, such as the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects
5-[(2,4-difluorobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of NF-κB, a key regulator of inflammation. 5-[(2,4-difluorobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. In addition, 5-[(2,4-difluorobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one has been shown to have neuroprotective effects, including the reduction of oxidative stress and the prevention of neuronal cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(2,4-difluorobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one has several advantages for lab experiments, including its high purity, stability, and reactivity. It can be easily conjugated to biomolecules and surfaces using click chemistry, a highly efficient and selective reaction. However, 5-[(2,4-difluorobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments using 5-[(2,4-difluorobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one.
Direcciones Futuras
There are several future directions for research on 5-[(2,4-difluorobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one, including the development of new synthesis methods, the exploration of its potential as a drug candidate, and the investigation of its applications in materials science. One promising direction is the development of 5-[(2,4-difluorobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one derivatives with improved solubility and bioactivity. Another direction is the investigation of 5-[(2,4-difluorobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one as a potential therapy for neurodegenerative diseases, such as Alzheimer's disease. Finally, the use of 5-[(2,4-difluorobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one in the synthesis of functional materials, such as stimuli-responsive polymers and drug delivery systems, is an exciting area of research with many potential applications.
Métodos De Síntesis
5-[(2,4-difluorobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one can be synthesized using a two-step process. The first step involves the reaction between 2,4-difluorobenzyl alcohol and 4-ethyl-7-methyl-2H-chromen-2-one in the presence of a strong acid catalyst. The resulting intermediate is then treated with triethylamine and 1,2-dibromoethane to yield the final product, 5-[(2,4-difluorobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one. This synthesis method has been optimized to produce high yields of pure 5-[(2,4-difluorobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one with minimal impurities.
Aplicaciones Científicas De Investigación
5-[(2,4-difluorobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, bioconjugation, and materials science. In medicinal chemistry, 5-[(2,4-difluorobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one has been used as a probe to study protein-protein interactions and enzyme activity. It has also been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and inflammation. In bioconjugation, 5-[(2,4-difluorobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one has been used as a reactive group for the conjugation of biomolecules, such as antibodies and peptides, to various surfaces and nanoparticles. In materials science, 5-[(2,4-difluorobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one has been used as a building block for the synthesis of functional materials, such as polymers and nanoparticles.
Propiedades
IUPAC Name |
5-[(2,4-difluorophenyl)methoxy]-4-ethyl-7-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2O3/c1-3-12-8-18(22)24-17-7-11(2)6-16(19(12)17)23-10-13-4-5-14(20)9-15(13)21/h4-9H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUHZXQEOHCVQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5701467.png)

![4-[(2,5-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5701485.png)
![N-cyclohexyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5701488.png)
![3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B5701500.png)




![N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5701532.png)
![N-{[(2-phenylethyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5701538.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B5701548.png)
